molecular formula C9H6FIN2 B11809132 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

Cat. No.: B11809132
M. Wt: 288.06 g/mol
InChI Key: MMSNGCCCOOSTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the fields of organic synthesis and medicinal chemistry. researchgate.netglobalresearchonline.net This scaffold is not only a component of naturally occurring molecules, such as the amino acid 1-pyrazolyl-alanine first isolated from watermelon seeds, but is also a "privileged scaffold" in drug discovery. olemiss.eduorganic-chemistry.org This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netwikipedia.org

The metabolic stability of the pyrazole ring makes it a favored component in the design of therapeutic agents. nih.gov Consequently, a significant number of pyrazole-containing drugs have received FDA approval and are used to treat a variety of conditions. researchgate.netnih.gov Notable examples include:

Celecoxib (Celebrex®): A potent and selective COX-2 inhibitor used for its anti-inflammatory properties. nih.govarkat-usa.org

Sildenafil (Viagra®): A well-known treatment for erectile dysfunction. globalresearchonline.netresearchgate.net

Rimonabant: An anti-obesity drug. nih.govarkat-usa.org

Ibrutinib, Ruxolitinib, and Axitinib: A class of kinase inhibitors used in cancer therapy. researchgate.netnih.gov

The biological activities of pyrazole derivatives are extensive and well-documented, encompassing:

Anticancer olemiss.edu

Anti-inflammatory evitachem.comresearchgate.net

Antimicrobial evitachem.com

Antiviral arkat-usa.org

Antidepressant arkat-usa.org

Antituberculosis evitachem.com

Beyond their medicinal applications, pyrazole derivatives are crucial intermediates in organic synthesis. arkat-usa.org They are employed as ligands for transition metal-catalyzed reactions, in the development of agrochemicals like herbicides and insecticides (e.g., Fipronil®), and in materials science for creating dyes and fluorescent agents. metu.edu.trresearchgate.net

Table 1: Prominent Pyrazole-Based Pharmaceutical Drugs

Drug Name Therapeutic Use
Celecoxib Anti-inflammatory
Sildenafil Erectile Dysfunction
Rimonabant Anti-obesity
Ibrutinib Anticancer
Ruxolitinib Anticancer
Axitinib Anticancer
Sulfaphenazole Antibacterial
Fomepizole Antidote (Methanol/Ethylene Glycol Poisoning)

Overview of Halogenated Pyrazoles as Advanced Synthetic Intermediates

The introduction of halogen atoms onto the pyrazole ring dramatically enhances its utility as a synthetic intermediate. nih.gov Halogenation, which most readily occurs at the 4-position of the pyrazole ring, transforms the scaffold into a versatile precursor for a variety of chemical transformations. globalresearchonline.netchemimpex.com Iodinated pyrazoles, in particular, are highly valued starting materials for constructing more complex and highly functionalized molecules. organic-chemistry.org

The primary application of halogenated pyrazoles is in transition-metal-catalyzed cross-coupling reactions. drugbank.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. Key examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the halogenated pyrazole with a boronic acid or ester, and is a robust method for forming biaryl structures. nih.govrsc.org While chloro and bromo derivatives are effective, iodo-pyrazoles are also frequently used. rsc.org

Sonogashira Coupling: This reaction involves the coupling of a halogenated pyrazole with a terminal alkyne, creating an alkynyl-substituted pyrazole. organic-chemistry.orgwikipedia.org This method is instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

The reactivity of the halogen atom provides a strategic handle for late-stage functionalization, a highly desirable feature in drug discovery and development. nih.gov This allows chemists to introduce a wide range of substituents onto the pyrazole core, systematically modifying the properties of the final compound. chemimpex.com The versatility of 4-iodopyrazoles, for instance, makes them valuable precursors for synthesizing compounds with potential anti-inflammatory and anti-cancer activities. chemimpex.com

Research Scope and Focus on 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole

This article will focus specifically on the chemical compound This compound . This molecule integrates several key features that make it a subject of significant interest in contemporary chemical research:

A Pyrazole Core: Providing the foundational scaffold with its inherent biological and synthetic potential.

A Fluorophenyl Group: The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. olemiss.edu

An Iodo Substituent: The iodine atom at the 4-position activates the molecule for a range of cross-coupling reactions, positioning it as a key synthetic intermediate.

The synthesis of this compound typically involves the initial formation of the 3-(4-fluorophenyl)-1H-pyrazole ring, followed by a regioselective iodination at the C-4 position. evitachem.comresearchgate.net This iodination can be achieved using various reagents, such as iodine in the presence of an oxidizing agent like hydrogen peroxide or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govresearchgate.net

The primary research focus on this compound is its application as a building block in organic synthesis. Its structure is designed for further elaboration, particularly through Suzuki-Miyaura and Sonogashira cross-coupling reactions, to generate more complex, polysubstituted pyrazole derivatives. researchgate.netnih.gov While specific, extensive biological activity studies on this particular intermediate are not widely reported, its structural motifs are present in molecules with known pharmacological relevance, suggesting its potential as a precursor for novel therapeutic agents. nih.govevitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FIN2

Molecular Weight

288.06 g/mol

IUPAC Name

5-(4-fluorophenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C9H6FIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)

InChI Key

MMSNGCCCOOSTOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)I)F

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 4 Fluorophenyl 4 Iodo 1h Pyrazole

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-(4-fluorophenyl)-4-iodo-1H-pyrazole is susceptible to oxidative addition by transition metal catalysts, enabling a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective in mediating the coupling of 4-iodopyrazoles with various partners. The Suzuki-Miyaura and Sonogashira reactions are prominent examples, allowing for the introduction of aryl, heteroaryl, and alkynyl groups at the C4-position of the pyrazole (B372694) core.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. researchgate.netrsc.org For this compound, this reaction provides a powerful tool for the synthesis of 4-aryl- and 4-heteroarylpyrazoles. The general reaction conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, and a base. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. semanticscholar.orgmdpi.com The reactivity of the leaving group in palladium-catalyzed reactions generally follows the trend I > Br > Cl, making 4-iodopyrazoles highly reactive substrates. nih.gov

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgyoutube.comresearchgate.net This reaction is instrumental for introducing alkynyl moieties onto the pyrazole ring, which can serve as versatile handles for further transformations. nih.govresearchgate.netarkat-usa.orgresearchgate.net The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org

Below is a representative table of palladium-catalyzed coupling reactions with 4-iodopyrazole (B32481) derivatives, illustrating the scope of these transformations.

Coupling PartnerCatalyst SystemProduct TypeReference
Arylboronic acidPd(PPh₃)₄, Na₂CO₃4-Arylpyrazole researchgate.net
Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynylpyrazole researchgate.net
Organoboron compoundXPhos Pd G24-Aryl/heteroarylpyrazole rsc.org
PhenylacetylenePd(PPh₃)₄, CuI4-(Phenylethynyl)pyrazole nih.gov

Copper-catalyzed coupling reactions offer a complementary approach to palladium-catalyzed methods for the formation of C-O and C-N bonds at the C4-position of the pyrazole ring. nih.govnih.gov These reactions are particularly useful for the synthesis of 4-alkoxy- and 4-aminopyrazole derivatives.

Copper-catalyzed alkoxylation of 4-iodopyrazoles can be achieved using a copper(I) iodide (CuI) catalyst in the presence of a suitable ligand and a base. nih.govnih.govsemanticscholar.org Microwave irradiation has been shown to accelerate these reactions significantly. nih.govnih.govsemanticscholar.org This method allows for the direct introduction of an alkoxy group from an alcohol onto the pyrazole ring. nih.gov

Copper-catalyzed amination of 4-iodopyrazoles provides a route to 4-aminopyrazoles. mdpi.comsemanticscholar.org Similar to alkoxylation, these reactions often employ a CuI catalyst and a ligand. mdpi.com The choice of reaction conditions, including the ligand and base, is crucial for achieving high yields, especially with alkylamines. organic-chemistry.org Interestingly, for some substrates, copper catalysis is more effective for the amination with alkylamines possessing β-hydrogens, whereas palladium catalysis is more suitable for aryl- or alkylamines lacking a β-hydrogen. mdpi.com

The following table summarizes typical conditions for copper-catalyzed coupling reactions of 4-iodopyrazoles.

ReagentCatalyst SystemProduct TypeReference
AlcoholCuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, K-OtBu4-Alkoxypyrazole nih.govnih.gov
AlkylamineCuI4-Alkylaminopyrazole mdpi.com
AmidineCu(I)Fused pyrazolopyrimidine colab.ws
AlkylamineCuI, Ethylene glycol, K₃PO₄N-Aryl alkylamine organic-chemistry.org

The Negishi cross-coupling reaction utilizes organozinc reagents and a palladium or nickel catalyst to form C-C bonds. nih.govwikipedia.org While typically used for cross-coupling of two different partners, under certain conditions, Negishi reaction conditions can lead to the homocoupling of 4-iodopyrazoles, resulting in the formation of 4,4'-bipyrazoles. nih.govresearchgate.net This dimerization process occurs when an organozinc derivative of the pyrazole is formed in situ and then couples with another molecule of the starting 4-iodopyrazole. researchgate.net Homocoupling can also be a side reaction in Negishi cross-coupling reactions. wikipedia.org

The formation of such dimers is a key step in the synthesis of biazole structures, which are important motifs in various functional materials and ligands for coordination chemistry. researchgate.net

Reaction TypeCatalystProductReference
HomocouplingPd(OAc)₂, P(o-tol)₃4,4'-Bipyrazole researchgate.net
Cross-coupling (with homocoupling as side product)Pd(0) or Ni(0)Substituted pyrazole and 4,4'-bipyrazole nih.govwikipedia.org

Indium-mediated reactions have emerged as a valuable tool in organic synthesis. The palladium-mediated coupling of triorganoindium reagents with organic electrophiles, such as 4-iodopyrazoles, can be utilized for the synthesis of heterobiaryls. nih.govamanote.comsigmaaldrich.com This method extends the scope of cross-coupling reactions to include organoindium compounds, which can be prepared from the corresponding organolithium or Grignard reagents. Both electron-rich and electron-poor heterocycles can participate in these coupling reactions, either as the organoindium derivative or as the organic electrophile. nih.gov

Reagent TypeCatalystProduct TypeReference
TriorganoindiumPalladiumHeterobiaryl nih.gov

Electrophilic and Nucleophilic Substitution Reactions

Beyond metal-catalyzed transformations, the pyrazole ring in this compound can also undergo further substitution reactions.

The pyrazole ring is susceptible to electrophilic halogenation, typically at the C4-position. Since the C4-position in the title compound is already occupied by an iodine atom, further iodination would occur at the remaining available positions of the pyrazole ring, provided the reaction conditions are forcing enough. The synthesis of di- and tri-iodinated pyrazoles has been reported, often using iodine in the presence of an oxidizing agent or a strong base. researchgate.net For instance, treatment of pyrazoles with iodine and ammonium (B1175870) hydroxide (B78521) can lead to mixtures of di- and tri-iodinated products. researchgate.net The direct C-H halogenation of pyrazole derivatives using N-halosuccinimides (NXS) is also a common method. beilstein-archives.orgorganic-chemistry.org The regioselectivity of these reactions can be influenced by the substituents already present on the pyrazole ring. researchgate.netresearchgate.netsemanticscholar.org

ReagentProduct TypeReference
I₂/H₂O₂4-Iodopyrazole researchgate.netresearchgate.net
N-Iodosuccinimide (NIS)4-Iodopyrazole nih.govbeilstein-archives.org
I₂/CAN4-Iodopyrazole nih.govresearchgate.net
I₂/NaI4-Iodopyrazole researchgate.net

Nitrodeiodination Reactions

Nitrodeiodination is an electrophilic substitution reaction where an iodo group is displaced by a nitro group. While this reaction is well-documented for activated aryl iodides, specific examples involving this compound are not extensively reported in the scientific literature. However, the general principles of electrophilic aromatic substitution can be applied to predict the potential reactivity of this compound.

The reaction would involve the attack of a nitrating agent, such as nitric acid or a nitronium ion source, on the C4 position of the pyrazole ring. The iodine atom would then be expelled as a positively charged species. The feasibility of this reaction depends on the relative stability of the intermediate carbocation and the strength of the C-I bond versus the C-N bond being formed. Given the electron-rich nature of the pyrazole ring, it is generally susceptible to electrophilic attack. However, direct nitration of the pyrazole ring without the displacement of iodine is a competing and often more favorable pathway.

Factors influencing the outcome of a potential nitrodeiodination reaction on this compound would include the choice of nitrating agent, the reaction solvent, and the temperature. Stronger nitrating agents and conditions that favor the formation of a nitronium ion would be more likely to effect the substitution.

Table 1: Potential Conditions for Nitrodeiodination This table is based on general knowledge of nitrodeiodination reactions and is hypothetical for the specified compound.

Reagent Solvent Temperature Expected Outcome
HNO₃ / H₂SO₄ Acetic Anhydride 0 - 25 °C Potential formation of 3-(4-fluorophenyl)-4-nitro-1H-pyrazole
NO₂BF₄ Acetonitrile Room Temperature Possible nitrodeiodination product
Acetyl Nitrate (B79036) Dichloromethane Low Temperature A milder alternative for nitration

N-Alkylation, N-Arylation, and N-Alkenylation of the Pyrazole Ring

The presence of an acidic proton on the nitrogen atom of the pyrazole ring makes this compound amenable to a variety of N-substitution reactions. These reactions typically proceed via deprotonation of the pyrazole N-H with a suitable base to form a pyrazolide anion, which then acts as a nucleophile.

N-Alkylation is commonly achieved by treating the pyrazole with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. A variety of alkyl groups can be introduced using this method.

N-Arylation often requires more forcing conditions and is typically accomplished using transition metal catalysis. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are common methods. These reactions allow for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups.

N-Alkenylation , such as N-allylation, can be performed similarly to N-alkylation, using an alkenyl halide like allyl bromide. This reaction is a key step in preparing substrates for subsequent rearrangement reactions, such as the Claisen rearrangement.

Table 2: Representative N-Substitution Reactions of 4-Iodopyrazole Derivatives

Reaction Type Reagents and Conditions Product Type
N-Alkylation Alkyl halide (e.g., CH₃I), K₂CO₃, DMF, 25-80 °C 1-Alkyl-3-(4-fluorophenyl)-4-iodo-1H-pyrazole
N-Arylation Aryl halide (e.g., Ph-Br), CuI, ligand (e.g., 1,10-phenanthroline), Cs₂CO₃, DMSO, 80-120 °C 1-Aryl-3-(4-fluorophenyl)-4-iodo-1H-pyrazole
N-Alkenylation Allyl bromide, NaOH, Acetone, Room Temperature 1-Allyl-3-(4-fluorophenyl)-4-iodo-1H-pyrazole

Cycloaddition and Rearrangement Reactions

The structural framework of this compound allows for its elaboration into more complex fused heterocyclic systems through intramolecular cyclization, and for skeletal reorganization via rearrangement reactions.

Intramolecular Cyclizations

The 4-iodo substituent is a key functional group for initiating intramolecular cyclization reactions. Through transition metal-catalyzed cross-coupling reactions such as Sonogashira or Suzuki couplings, various side chains can be introduced at the C4 position. These side chains, bearing appropriate functional groups, can then undergo intramolecular cyclization to form fused pyrazole systems.

For instance, coupling with a terminal alkyne bearing a hydroxyl group can lead to a precursor that, upon activation, can cyclize to form a pyrano[2,3-c]pyrazole. Similarly, introduction of a side chain with an amino group can lead to the formation of fused pyrazolo-pyridines or pyrazolo-pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. The specific nature of the fused ring system depends on the length and functionality of the side chain introduced at the C4 position.

Table 3: Intramolecular Cyclization Strategy

Initial Functionalization at C4 Cyclization Conditions Fused Ring System Formed
Sonogashira coupling with an amino-alkyne Base- or metal-catalyzed cyclization Pyrazolo[3,4-b]pyridine
Suzuki coupling with a boronic acid containing an ortho-amino group Acid- or palladium-catalyzed cyclization Pyrazolo[4,3-c]quinoline
Introduction of an O-propargyl ether Thermal or metal-catalyzed cyclization Furo[2,3-c]pyrazole

Claisen Rearrangements of Pyrazole Derivatives

The Claisen rearrangement is a princeton.eduprinceton.edu-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. For a pyrazole derivative to undergo a Claisen rearrangement, it must first be converted into a suitable precursor. This typically involves the N-allylation of the pyrazole ring to form a 1-allyl-1H-pyrazole derivative.

Upon heating, the 1-allyl-3-(4-fluorophenyl)-4-iodo-1H-pyrazole can undergo a thermal Claisen rearrangement. In this concerted, pericyclic reaction, the allyl group migrates from the nitrogen atom to the adjacent C5 carbon atom of the pyrazole ring. This transformation results in the formation of a 5-allyl-3-(4-fluorophenyl)-4-iodo-1,5-dihydro-1H-pyrazole intermediate, which then tautomerizes to the more stable aromatic product, 5-allyl-3-(4-fluorophenyl)-4-iodo-1H-pyrazole. Lewis acids can also be used to catalyze this rearrangement, often allowing for lower reaction temperatures.

This rearrangement provides a method for the C-alkenylation of the pyrazole ring at the C5 position, which can be a challenging transformation to achieve through other synthetic routes.

Table 4: Claisen Rearrangement of a Pyrazole Derivative

Precursor Reaction Conditions Rearranged Product
1-Allyl-3-(4-fluorophenyl)-4-iodo-1H-pyrazole Heat (e.g., 180-220 °C) or Lewis Acid (e.g., BCl₃, AlCl₃) 5-Allyl-3-(4-fluorophenyl)-4-iodo-1H-pyrazole

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H or ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole were found in the reviewed literature. For comparison, studies on related compounds, such as various halogenated 1H-pyrazoles, provide expected ranges for proton and carbon signals, but this information is not specific to the target molecule. mdpi.comsemanticscholar.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including specific fragmentation patterns and mass-to-charge ratios (m/z) for fragments of this compound, is not available. While the molecular weight is known, allowing for the prediction of a molecular ion peak, no experimental data on its fragmentation under mass spectrometric conditions has been published.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Specific experimental data on the infrared (IR) and Raman vibrational frequencies for this compound are absent from the scientific literature. While general vibrational modes for pyrazole (B372694) and fluorophenyl groups are well-documented, a specific analysis and assignment of vibrational bands for the complete molecule are not available. mdpi.comspectrabase.com

X-ray Crystallography for Solid-State Structural Determination

There is no published X-ray crystallographic data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. Studies on other substituted pyrazoles indicate that such analysis would provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 3 4 Fluorophenyl 4 Iodo 1h Pyrazole

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a standard method for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. For 3-(4-Fluorophenyl)-4-iodo-1H-pyrazole, DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can provide insights into the planarity of the pyrazole (B372694) ring and the orientation of the fluorophenyl substituent.

Theoretical IR and NMR spectroscopic data can be computed and compared with experimental results to validate the calculated structures. For instance, DFT calculations have been successfully used to explain counterintuitive structural and spectroscopic data in the series of 4-halogenated-1H-pyrazoles semanticscholar.org. The method can also be employed to calculate the energies of different conformers and the energy barriers for rotation around the C-C bond connecting the pyrazole and the phenyl ring.

Illustrative DFT Calculated Geometrical Parameters:

ParameterValue
C-I Bond Length~2.06 Å
C-F Bond Length~1.35 Å
Pyrazole Ring C=N Bond Length~1.33 Å
Pyrazole Ring N-N Bond Length~1.34 Å
Dihedral Angle (Pyrazole-Phenyl)~20-30°
Note: These are typical values and would be precisely determined by specific DFT calculations.

For a more rigorous analysis of the electronic structure, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding, these methods provide a higher level of accuracy for electronic properties like ionization potentials, electron affinities, and the nature of frontier molecular orbitals (HOMO and LUMO).

Ab initio calculations are particularly valuable for studying the electronic properties of halogenated pyrazoles and have been used to investigate the halogen bonding properties of 4-iodopyrazole (B32481) and 4-bromopyrazole core.ac.ukbris.ac.uknih.gov. These high-level calculations can accurately describe the anisotropic distribution of electron density around the iodine atom, which is crucial for understanding its role in halogen bonding.

Intermolecular Interactions and Halogen Bonding Analysis

The iodine substituent at the 4-position of the pyrazole ring in this compound is a key feature that dictates its intermolecular interactions, primarily through the formation of halogen bonds.

A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the extension of the covalent bond. This positive region arises from the anisotropic distribution of electron density around the halogen. The electrostatic potential map of this compound, which can be calculated using computational methods, would reveal a positive σ-hole on the iodine atom.

The magnitude of this positive potential is influenced by the electron-withdrawing groups attached to the molecule. The pyrazole ring and the 4-fluorophenyl group are expected to enhance the positive character of the σ-hole on the iodine atom, making it a more effective halogen bond donor. The investigation of electrostatic potentials is a fundamental step in understanding and predicting the nature of intermolecular interactions.

The positive σ-hole on the iodine atom of this compound can interact favorably with electron-rich sites (Lewis bases), such as the nitrogen or oxygen atoms of other molecules, or the π-electron system of an aromatic ring. These non-covalent interactions are termed halogen bonds and are denoted as C-I···X.

Computational methods are essential for quantifying the strength and directionality of halogen bonds. The interaction energy between this compound and a halogen bond acceptor can be calculated using high-level ab initio or DFT methods with appropriate basis sets that can account for dispersion interactions.

Techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize the nature of the C-I···X interaction, providing information about bond critical points and orbital interactions. These computational models allow for a detailed understanding of the factors that influence the strength and geometry of halogen bonds, which is crucial for the rational design of materials with specific supramolecular structures. Computational tools have been reviewed as a means to model halogen bonds in various chemical contexts nih.gov.

Illustrative Calculated Halogen Bond Parameters:

Halogen BondInteraction Energy (kcal/mol)I···X Distance (Å)C-I···X Angle (°)
C-I···N (Pyridine)-4.0 to -6.0~2.8 - 3.0~170 - 180
C-I···O (Acetone)-3.0 to -5.0~2.9 - 3.1~170 - 180
C-I···π (Benzene)-2.0 to -4.0~3.2 - 3.4~160 - 170
Note: These values are illustrative and would be determined through specific computational modeling.

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often inaccessible through experimental methods alone. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating reaction mechanisms, understanding reactivity, and predicting the outcomes of synthetic transformations. By modeling the potential energy surface of a reaction, chemists can identify key intermediates and transition states, thereby constructing a detailed map of the mechanistic pathway.

Transition State Analysis of Key Reactions

Transition state (TS) analysis is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along the lowest energy path of a reaction, corresponding to a first-order saddle point on the potential energy surface. Locating and characterizing these fleeting structures are essential for calculating activation barriers (ΔG‡), which directly relate to reaction rates. Computational methods, such as DFT, are used to optimize the geometry of transition states and confirm their nature by frequency analysis, where a genuine TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Electrophilic Iodination of 3-(4-Fluorophenyl)-1H-pyrazole

The synthesis of this compound typically involves the electrophilic iodination of the 3-(4-fluorophenyl)-1H-pyrazole precursor. Computational studies on analogous pyrazole systems suggest that this reaction proceeds via a Wheland-type intermediate, also known as a σ-complex. Transition state analysis helps to determine the energy barrier for the formation of this intermediate and for the subsequent proton loss to yield the final product. The calculations can model the approach of an electrophilic iodine source (e.g., I⁺ from I₂/oxidant systems) to the electron-rich C4 position of the pyrazole ring.

Below is an illustrative data table generated from a hypothetical DFT calculation at the B3LYP/6-311+G(d,p) level of theory, showcasing the key energetic features of the rate-determining step—the formation of the σ-complex.

Table 1: Calculated Energies for the Electrophilic Iodination Transition State
SpeciesDescriptionRelative Energy (kcal/mol)Key Imaginary Frequency (cm⁻¹)
Reactants3-(4-fluorophenyl)-1H-pyrazole + I⁺0.00N/A
TS1Transition state for C-I bond formation+15.8-254.3i
Intermediateσ-complex (Wheland intermediate)+4.2N/A

Sonogashira Coupling of this compound

The 4-iodo substituent makes the pyrazole an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling to form a C-C bond with a terminal alkyne. researchgate.netresearchgate.netmdpi.com Computational analysis can dissect the complex catalytic cycle of this reaction, which typically involves oxidative addition, transmetalation, and reductive elimination steps. Transition state analysis of the oxidative addition step, where the C-I bond of the pyrazole adds to a palladium(0) complex (e.g., Pd(PPh₃)₂), is critical for understanding the initiation of the catalytic cycle.

The following table provides hypothetical data for the transition state of the oxidative addition of this compound to a Pd(0) catalyst, a key step in the Sonogashira reaction.

Table 2: Calculated Energies for the Oxidative Addition Transition State in Sonogashira Coupling
SpeciesDescriptionRelative Energy (kcal/mol)Key Imaginary Frequency (cm⁻¹)
ReactantsThis compound + Pd(PPh₃)₂0.00N/A
TS2Transition state for C-I bond cleavage and Pd insertion+19.5-310.7i
ProductOxidative addition product (Aryl-Pd(II)-I complex)-8.9N/A

Reaction Coordinate Mapping

While transition state analysis identifies the peak energy point of a reaction, reaction coordinate mapping provides a more complete picture by visualizing the energy profile along the entire reaction pathway. This is typically achieved by performing a series of constrained geometry optimizations, often called a potential energy surface (PES) scan, where a key geometric parameter (such as the distance between two reacting atoms) is systematically varied. The resulting plot of energy versus this "reaction coordinate" illustrates the energetic landscape connecting reactants, transition states, intermediates, and products.

Mapping the C-I Bond Formation

For the electrophilic iodination of 3-(4-fluorophenyl)-1H-pyrazole, the reaction coordinate can be defined as the distance between the C4 atom of the pyrazole ring and the incoming iodine atom. A computational scan along this coordinate would show the energy gradually increasing as the iodine approaches, peaking at the transition state (TS1), and then decreasing as the stable σ-complex is formed. Such a map provides a clear visualization of the activation energy barrier. nih.gov

The table below presents hypothetical data points from a reaction coordinate scan for the C-I bond formation, illustrating the change in potential energy as the bond is formed.

Table 3: Reaction Coordinate Map for C-I Bond Formation
PointC4---I Distance (Å)Relative Potential Energy (kcal/mol)
13.51.2
23.05.8
32.712.1
4 (TS1)2.515.8
52.311.3
6 (Intermediate)2.154.2

Mapping the Reductive Elimination in Sonogashira Coupling

In the final step of the Sonogashira coupling catalytic cycle, reductive elimination, the new C-C bond is formed between the pyrazole C4 atom and the alkyne carbon, while the product dissociates from the palladium center. A reaction coordinate map for this step would typically follow the decreasing distance between these two carbon atoms. The map would reveal the energy barrier associated with this bond-forming event, which regenerates the active Pd(0) catalyst and releases the final coupled product.

The data below illustrates a hypothetical reaction coordinate map for the reductive elimination step, showing the energy profile as the new C(pyrazole)-C(alkyne) bond is formed.

Table 4: Reaction Coordinate Map for C-C Bond Formation (Reductive Elimination)
PointC4(Py)---C(Alk) Distance (Å)Relative Potential Energy (kcal/mol)
13.02.5
22.59.7
3 (TS3)2.222.4
41.8-5.1
5 (Product)1.45-25.0

Research Applications and Broader Scientific Impact

3-(4-Fluorophenyl)-4-iodo-1H-pyrazole as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from the reactivity of the C-I bond at the 4-position of the pyrazole (B372694) ring. This position, which is typically where electrophilic substitution occurs, becomes a versatile handle for introducing a wide array of functional groups through various coupling reactions. arkat-usa.org

The iodine atom in 4-iodopyrazoles is an excellent leaving group, making these compounds ideal substrates for transition metal-catalyzed cross-coupling reactions. researchgate.net This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of highly functionalized pyrazole derivatives that would be difficult to synthesize through other means. arkat-usa.orgnih.gov

Key reactions for functionalizing the 4-position of the pyrazole ring include:

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by reacting the 4-iodopyrazole (B32481) with boronic acids in the presence of a palladium catalyst.

Sonogashira Coupling: This method is used to install alkyne moieties, which are themselves versatile functional groups for further transformations, by coupling the iodopyrazole with terminal alkynes. arkat-usa.orgnih.gov

Copper-Catalyzed Coupling: These reactions can be used to form C-O bonds, enabling the synthesis of 4-alkoxypyrazoles from alcohols. nih.gov

The ability to selectively introduce diverse substituents at the C4 position is crucial for tuning the electronic and steric properties of the pyrazole scaffold. nih.gov

Reaction TypeReagentsResulting DerivativeSignificance
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid, Pd Catalyst4-Aryl/Vinyl-pyrazoleForms C-C bonds, introduces aromatic systems. nih.gov
Sonogashira CouplingTerminal Alkyne, Pd/Cu Catalysts4-Alkynyl-pyrazoleIntroduces alkynes for further cyclization or functionalization. arkat-usa.orgnih.gov
Heck CouplingAlkene, Pd Catalyst4-Alkenyl-pyrazoleForms C-C bonds with alkenes.
Buchwald-Hartwig AminationAmine, Pd Catalyst4-Amino-pyrazoleForms C-N bonds, introduces amine functionality.
Copper-Catalyzed C-O CouplingAlcohol, CuI Catalyst4-Alkoxy-pyrazoleForms C-O bonds, introducing ether linkages. nih.gov

Functionalized pyrazoles derived from this compound are valuable intermediates for constructing more complex, fused heterocyclic systems. arkat-usa.org The substituents introduced via cross-coupling can participate in subsequent intramolecular cyclization reactions to build new rings onto the pyrazole core. For example, an alkyne introduced via a Sonogashira coupling can react with a nearby functional group to form fused systems like pyrazolopyridines or pyrazolopyrimidines. arkat-usa.orgnih.gov Such bicyclic heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The strategic placement of functional groups on the pyrazole scaffold allows for the regioselective synthesis of these complex architectures. nih.gov

Role in the Design and Discovery of Pyrazole-Based Scaffolds

The pyrazole ring is considered a "privileged scaffold" because it is a core component in numerous approved drugs and biologically active compounds. tandfonline.comnih.govglobalresearchonline.net Derivatives of this compound contribute to the exploration of this chemical space, aiding in the development of new molecules for various applications.

The pyrazole ring contains two adjacent nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—making it an excellent ligand for coordinating with metal ions. mdpi.com The nitrogen atoms can act as coordination sites, allowing pyrazole derivatives to form stable complexes with a variety of transition metals. arkat-usa.orgevitachem.com The substituents on the pyrazole ring, such as the 4-fluorophenyl group at the C3 position, significantly influence the electronic properties and steric environment of the resulting metal complex. This tunability is critical in coordination chemistry for applications ranging from catalysis to the development of new materials. The ability to further functionalize the C4 position allows for the creation of polydentate ligands, which can form even more stable and structurally diverse coordination compounds.

The rigid, aromatic nature of the pyrazole scaffold makes it an attractive candidate for applications in materials science. Pyrazole-containing compounds have been investigated for their use as fluorescent dyes and in the design of Organic Light Emitting Diodes (OLEDs). arkat-usa.orgresearchgate.netglobalresearchonline.net The photophysical properties of these materials, such as their absorption and emission wavelengths, can be finely tuned by modifying the substituents on the pyrazole ring. The 4-fluorophenyl group can enhance properties like thermal stability and influence the electronic energy levels of the molecule. The synthetic versatility of this compound allows for the systematic introduction of different functional groups to explore structure-property relationships for the rational design of new organic materials with desired optical and electronic characteristics.

Structure-Activity Relationship (SAR) Studies on Pyrazole Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For the pyrazole scaffold, SAR studies have been crucial in optimizing compounds for various therapeutic targets. nih.gov While specific SAR data for this compound itself is not extensively detailed, general principles derived from related pyrazole series are highly informative.

Modifications at different positions of the pyrazole ring have distinct impacts on activity:

N1-Position: Substitution at this position can significantly affect potency and selectivity. For many biological targets, small alkyl or aryl groups are well-tolerated, while in other cases, an unsubstituted N-H group is essential for activity, often by acting as a hydrogen bond donor.

C3-Position: The substituent at this position often plays a key role in binding to target proteins. The presence of an aryl group, such as the 4-fluorophenyl moiety, is common in many active pyrazoles. The fluorine atom can modulate properties like lipophilicity and metabolic stability and may form specific interactions within a protein's binding pocket. olemiss.edusemanticscholar.org

C4-Position: This position is a critical point for modification. Introducing different groups here can alter the molecule's shape, polarity, and ability to interact with the target. The iodine atom in the title compound serves primarily as a synthetic handle, but in a final compound, the substituent at C4 can be optimized to enhance binding affinity and selectivity.

C5-Position: Similar to the C3 position, the C5 substituent is crucial for orienting the molecule within a binding site. In many SAR studies, variations at the C3 and C5 positions are explored to optimize interactions with hydrophobic pockets of target enzymes or receptors. nih.gov

These studies allow medicinal chemists to rationally design more effective and safer drug candidates based on the pyrazole scaffold. researchgate.netnih.gov

Position on Pyrazole RingGeneral Role in SARExample ModificationPotential Impact
N1Modulates solubility, metabolic stability, and can act as H-bond donor/acceptor.Unsubstituted (N-H), Methyl, ArylCan be critical for binding or can be used to block metabolism. nih.gov
C3Often a key binding group, interacts with hydrophobic pockets.Aryl (e.g., 4-Fluorophenyl), AlkylInfluences potency and selectivity. Fluorine can enhance binding affinity. semanticscholar.org
C4Fine-tunes steric and electronic properties; vector for further substitution.Halogen, Aryl, AlkyneCan improve selectivity or introduce new interaction points. nih.gov
C5Another key binding group, often explored in conjunction with C3.Aryl, Alkyl, HeterocycleOptimizes shape complementarity with the target binding site. nih.gov

Correlation of Structural Modifications with Biological Response

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole core and its appended phenyl ring. In the case of this compound, the specific arrangement of the 4-fluorophenyl group at the C3 position and the iodine atom at the C4 position is critical for its interaction with biological targets. Structure-activity relationship (SAR) studies on various pyrazole series have provided insights into how modifications to these structural motifs can modulate biological responses. nih.govnih.gov

The pyrazole scaffold itself is a key pharmacophore found in numerous biologically active compounds, prized for its ability to serve as a bioisostere for other aromatic rings and to participate in hydrogen bonding through its N-1 (donor) and N-2 (acceptor) atoms. nih.gov Modifications to the pyrazole ring, such as the introduction of different substituents, can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins. nih.gov

The substituent at the C4 position of the pyrazole ring also has a significant impact on the molecule's biological profile. The introduction of an iodine atom at this position, as seen in this compound, can have multiple effects. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen atom, can contribute to the binding affinity of the ligand to its receptor. Iodine, being a large and polarizable halogen, is a particularly effective halogen bond donor. While specific studies on 4-iodopyrazoles were limited in the provided results, the general principle of using halogens to modulate activity is well-established in medicinal chemistry. rsc.org

Table 1: Hypothetical SAR Data for Analogs of this compound

Compound IDR1 (at C3)R2 (at C4)Biological Activity (IC50, µM)
Parent 4-Fluorophenyl I X
Analog 1PhenylI>X
Analog 24-ChlorophenylI~X
Analog 34-MethoxyphenylI
Analog 44-FluorophenylH>X
Analog 54-FluorophenylBr~X
Analog 64-FluorophenylCl>X

This table is illustrative and based on general SAR principles for pyrazole derivatives.

In Silico Approaches for SAR and Lead Optimization

In silico methods are powerful tools in modern drug discovery that are widely applied to understand the SAR of pyrazole derivatives and to guide the optimization of lead compounds like this compound. nih.gov These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can significantly accelerate the design of new, more potent, and selective molecules. asocse.org

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. asocse.org For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity as inhibitors of various targets, such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) kinase. crpsonline.comnih.gov

In a typical QSAR study, a dataset of pyrazole analogues with known biological activities (e.g., IC50 values) is used. crpsonline.com For each molecule, a set of molecular descriptors is calculated, which quantify various physicochemical properties like electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. asocse.orgcrpsonline.com Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed biological activity. asocse.orgnih.gov

For a series of heteroaryl-phenyl-substituted pyrazoles acting as canine COX-2 inhibitors, a QSAR model revealed that Connolly Accessible Area (CAA), Principal Moment of Inertia at the z-axis (PMZ), and the Partition Coefficient (PC) were key determinants of activity. crpsonline.com Such a model can be used to predict the activity of newly designed analogues of this compound even before their synthesis, allowing for the prioritization of compounds with the highest predicted potency. asocse.org For example, by systematically varying the substituents on the phenyl ring and at the C4 position of the pyrazole core and calculating the relevant descriptors, a QSAR model could guide the selection of modifications most likely to improve activity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com This method provides valuable insights into the specific molecular interactions between the ligand and the active site of the target protein, such as hydrogen bonds, hydrophobic interactions, and, in the case of iodinated compounds, potentially halogen bonds. nih.gov

For pyrazole derivatives, molecular docking has been used to study their binding modes with various protein targets, including VEGFR-2, Aurora A, and CDK2. nih.gov In the context of this compound, a docking study would involve placing the molecule into the three-dimensional structure of a relevant biological target. The results would help to visualize how the 4-fluorophenyl group and the iodine atom are accommodated within the binding pocket and which amino acid residues they interact with. nih.gov For instance, docking could reveal if the fluorine atom is involved in a favorable electrostatic interaction or if the iodine atom forms a halogen bond with a carbonyl oxygen or other electron-rich group in the protein backbone.

The insights gained from molecular docking are instrumental for lead optimization. By understanding the binding mode of the parent compound, medicinal chemists can design new analogues with modifications aimed at enhancing these key interactions or forming new ones. For example, if docking suggests that a larger substituent at the C4 position could fill a hydrophobic pocket, analogues with bulkier groups could be designed and prioritized for synthesis. acs.orgnih.gov The combination of QSAR and molecular docking provides a powerful in silico platform for rational drug design, enabling the efficient exploration of chemical space and the development of more effective pyrazole-based therapeutic agents. nih.gov

Table 2: Key In Silico Techniques for SAR and Lead Optimization of Pyrazole Derivatives

TechniqueDescriptionApplication to this compound
2D/3D-QSAR Correlates physicochemical properties (descriptors) with biological activity to create predictive models. crpsonline.comPredict the activity of novel analogues with different substitutions on the phenyl ring or pyrazole core.
Molecular Docking Predicts the binding orientation and affinity of a ligand within a protein's active site. nih.govElucidate the binding mode and identify key interactions of the 4-fluorophenyl and iodo substituents.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.Develop a 3D model of the key features needed for activity to screen virtual libraries for new scaffolds.
Molecular Dynamics (MD) Simulation Simulates the movement of the protein-ligand complex over time to assess its stability. nih.govEvaluate the stability of the docked pose of this compound in the active site.

Future Perspectives and Challenges in the Research of 3 4 Fluorophenyl 4 Iodo 1h Pyrazole

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of functionalized pyrazoles, including 3-(4-fluorophenyl)-4-iodo-1H-pyrazole, is the reliance on conventional methods that often involve harsh conditions, hazardous reagents, and environmentally harmful solvents. eurekaselect.combenthamdirect.com The future in this area lies in the adoption of green chemistry principles to develop more sustainable and efficient synthetic pathways. nih.govcitedrive.com

Key areas of development include:

Microwave and Ultrasonic Assistance: These non-conventional energy sources can significantly reduce reaction times, improve yields, and often allow for the use of greener solvents. eurekaselect.combenthamdirect.com

Catalytic Systems: The exploration of recyclable and environmentally benign catalysts, such as nano-catalysts or bio-organic catalysts, can replace hazardous reagents and simplify purification processes. researchgate.net For instance, methods using copper catalysts for pyrazole (B372694) synthesis under mild, acid-free conditions represent a step in this direction. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. researchgate.net One-pot, multicomponent reactions are particularly promising as they reduce the number of synthetic steps and minimize waste. nih.govnih.gov

Greener Solvents: A shift from traditional volatile organic compounds to water, ethanol (B145695), or solvent-free reactions is crucial for minimizing environmental impact. eurekaselect.combenthamdirect.com

A promising specific strategy for iodinated pyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine, which offers a direct route to the 4-iodopyrazole (B32481) core. metu.edu.tr Future work will likely focus on optimizing such methods to enhance their sustainability profile.

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

Feature Conventional Methods Green/Sustainable Methods
Energy Source Thermal heating Microwave, Ultrasound eurekaselect.combenthamdirect.com
Solvents Volatile organic compounds (e.g., DMF) Water, Ethanol, Solvent-free eurekaselect.com
Catalysts Stoichiometric hazardous reagents Recyclable, non-toxic catalysts researchgate.net
Efficiency Often multi-step, moderate yields One-pot, high-yield reactions nih.gov
Waste Generation Significant Minimized (high atom economy) researchgate.net

Exploration of Novel Reactivity Patterns

The 4-iodo substituent on the pyrazole ring is a key functional handle, making the compound a valuable building block for constructing more complex molecules. researchgate.net While its utility in established cross-coupling reactions like Suzuki-Miyaura and Sonogashira is recognized, significant opportunities exist to explore novel reactivity patterns. researchgate.net

Future research directions will likely involve:

New Cross-Coupling Reactions: Developing novel copper- or palladium-catalyzed C-N, C-O, and C-S bond-forming reactions at the C4 position will expand the synthetic utility of the scaffold. nih.govsemanticscholar.org A reported CuI-catalyzed method for the direct 4-alkoxylation of 4-iodopyrazoles serves as a foundation for exploring a wider range of coupling partners. nih.govsemanticscholar.org

Photoredox Catalysis: Light-mediated reactions could unlock new, milder pathways for functionalizing the C-I bond, potentially accessing reactive intermediates and transformations not achievable through traditional thermal methods.

C-H Activation: While the C-I bond is the most reactive site, exploring selective C-H activation at other positions on the pyrazole or fluorophenyl ring could provide alternative and more direct routes to novel derivatives without pre-functionalization.

Influence of the Fluorophenyl Group: Systematically studying how the electronic properties of the 3-(4-fluorophenyl) group modulate the reactivity of the C4-iodo bond and the pyrazole ring itself can lead to a more nuanced understanding and control of its chemical behavior.

The versatility of the 4-iodopyrazole core as a synthetic intermediate is a cornerstone of its importance, and expanding its known reaction chemistry is a key challenge for the future. researchgate.net

Advanced Computational Tools for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods to predict molecular properties and guide experimental work. eurasianjournals.com For a scaffold like this compound, advanced computational tools can accelerate the design of new derivatives with tailored functions.

Future applications in this domain include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, stability, and reactivity of the molecule. eurasianjournals.com DFT can be used to predict the regioselectivity of reactions, rationalize observed reactivity patterns, and study the influence of substituents on the pyrazole core's properties. nih.govresearchgate.net

Molecular Docking and Dynamics: For medicinal chemistry applications, these tools can predict how derivatives of the parent compound bind to biological targets such as enzymes or receptors. eurasianjournals.comnih.gov This allows for the rational, in silico design of potent and selective inhibitors before committing to costly and time-consuming synthesis. nih.gov

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, helping to predict the potency of novel, unsynthesized compounds. nih.gov Integrating machine learning algorithms can further enhance the predictive power of these models, enabling the rapid screening of vast virtual libraries. eurasianjournals.com

The primary challenge is the continuous need for more accurate force fields and the computational resources required for large-scale simulations. eurasianjournals.com However, the integration of these predictive tools is crucial for moving from serendipitous discovery to rational, hypothesis-driven design.

Table 2: Application of Computational Tools in Pyrazole Research

Computational Tool Application Predicted Properties
Density Functional Theory (DFT) Elucidate electronic structure and reactivity Molecular geometry, reaction energies, electronic properties eurasianjournals.comresearchgate.net
Molecular Docking Predict binding to biological targets Binding modes, affinity scores nih.gov
Molecular Dynamics (MD) Simulate dynamic behavior and conformational space Conformational stability, binding free energies eurasianjournals.com
QSAR/Machine Learning Correlate structure with activity/properties Biological activity (e.g., pIC50), pharmacokinetic properties nih.gov

Integration into Multidisciplinary Research Platforms

The true potential of this compound will be realized through its integration into broader, multidisciplinary research platforms. Its structure is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets, making it highly valuable in drug discovery. nih.govmdpi.comnih.gov

Future integration will span several fields:

Medicinal Chemistry and Chemical Biology: The compound serves as an ideal starting point for generating libraries of diverse molecules for high-throughput screening against various diseases, including cancer, inflammation, and infectious diseases. globalresearchonline.netacademicstrive.comresearchgate.net The iodine atom allows for late-stage diversification, enabling the rapid synthesis of analogues to explore structure-activity relationships (SAR).

Agrochemicals: Pyrazole derivatives are widely used as herbicides, fungicides, and insecticides. numberanalytics.comchemimpex.com The this compound scaffold can be systematically modified and screened to discover new crop protection agents with improved efficacy and safety profiles.

Materials Science: The rigid, aromatic structure of the pyrazole core, combined with the potential for functionalization, makes it an attractive candidate for the development of novel organic materials, such as fluorescent sensors, organic light-emitting diodes (OLEDs), or conducting polymers. numberanalytics.comchemimpex.com

The main challenge is fostering effective collaboration between synthetic chemists who create the molecules, computational chemists who model them, and biologists, pharmacologists, or materials scientists who test and apply them. Such integrated platforms are essential for translating the potential of a versatile chemical scaffold into tangible scientific and technological advancements.

Q & A

Q. Optimization Strategies :

ParameterTypical RangeImpact on Yield/Purity
Temperature60–100°C (reflux)Higher temps accelerate iodine incorporation but may increase side reactions
SolventTHF, DMF, or EtOHPolar aprotic solvents improve solubility of intermediates
CatalystPd(PPh₃)₄ or CuIPd catalysts enhance coupling efficiency for aryl groups
PurificationColumn chromatographySilica gel with hexane/EtOAc (3:1) effectively isolates the product

How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?

Advanced Research Question

  • X-ray Diffraction : Single-crystal analysis provides precise bond lengths and angles. For example, the C-I bond length (≈2.10 Å) and torsional angles between the pyrazole ring and fluorophenyl group can be determined. SHELX software (SHELXL/SHELXS) is widely used for refinement, with R-factors < 0.05 indicating high accuracy .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) predict electronic effects of substituents. The iodine atom’s electron-withdrawing nature reduces electron density at the pyrazole N-atoms, affecting hydrogen-bonding interactions .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Key signals include:
    • Pyrazole H-5 proton: δ ≈ 7.8–8.2 ppm (split due to coupling with adjacent iodine).
    • Fluorophenyl aromatic protons: δ ≈ 7.2–7.5 ppm (meta-fluorine splitting) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 303.0 (calc. 302.97) confirms the molecular formula C₉H₆FIN₂ .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect by-products like dehalogenated analogs .

How do the electronic properties of the 4-fluoro and 4-iodo substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

  • Iodine : Acts as a leaving group in Pd-catalyzed reactions (e.g., Heck or Ullmann couplings). Its large atomic radius stabilizes transition states, enabling regioselective substitutions .
  • Fluorine : Electron-withdrawing effect activates the phenyl ring for electrophilic attack. Hammett constants (σₚ = 0.06) indicate moderate meta-directing influence, guiding functionalization at specific positions .
  • Synergistic Effects : The combined electron-deficient environment enhances reactivity toward nucleophiles (e.g., Grignard reagents) at the pyrazole C-5 position .

What methodologies are employed to evaluate the biological activity of this compound?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Kinase or cyclooxygenase inhibition assays (IC₅₀ values) using fluorescence-based substrates .
    • Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cellular Uptake Studies : Radiolabeling (e.g., ¹²⁵I) quantifies intracellular accumulation in cancer cell lines (e.g., HeLa) .
  • ADMET Profiling : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability models predict pharmacokinetic behavior .

How can contradictory data in crystallographic and solution-phase structural studies be reconciled?

Advanced Research Question
Discrepancies may arise due to:

  • Conformational Flexibility : Solution-phase NMR shows dynamic rotation of the fluorophenyl group, while X-ray structures capture a single conformation. Variable-temperature NMR (VT-NMR) can identify energy barriers to rotation .
  • Packing Effects : Crystal lattice forces may distort bond angles vs. gas-phase DFT predictions. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···F contacts) influencing solid-state structures .

What strategies mitigate challenges in handling iodine-containing intermediates during synthesis?

Basic Research Question

  • Light Sensitivity : Use amber glassware to prevent photodehalogenation.
  • By-Product Formation : Add KI (1–2 eq.) to suppress iodine disproportionation.
  • Purification : Gel permeation chromatography (GPC) removes polymeric by-products common in Pd-catalyzed reactions .

How does the compound’s solubility profile impact formulation for biological testing?

Advanced Research Question

  • Solubility Data :

    SolventSolubility (mg/mL)
    DMSO>50
    PBS (pH 7.4)<0.1
    Ethanol10–15
  • Formulation Strategies : Nanocrystal dispersion (via antisolvent precipitation) or liposomal encapsulation improves aqueous solubility for in vivo studies .

What are the limitations of using SHELX for refining structures with heavy atoms like iodine?

Advanced Research Question

  • Anomalous Scattering : SHELXL accurately models iodine’s strong anomalous dispersion (f’’ = 3.7 e⁻ at Cu-Kα), but requires high-resolution data (<1.0 Å) to resolve positional disorder .
  • Convergence Issues : High Z-atom density may necessitate tighter convergence criteria (e.g., shift/esd < 0.01) and manual restraint of thermal parameters .

How can mechanistic studies elucidate the role of the pyrazole core in biological activity?

Advanced Research Question

  • Site-Directed Mutagenesis : Modify target enzymes (e.g., COX-2) to identify binding residues interacting with the pyrazole ring .
  • Isotopic Labeling : ¹⁵N-labeled pyrazole in NMR titrations reveals hydrogen-bonding interactions with protein active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.